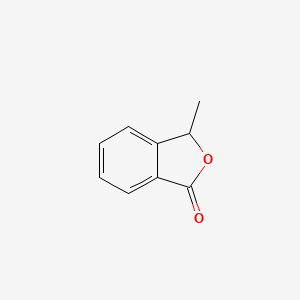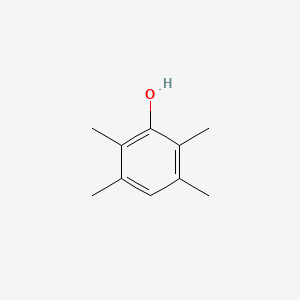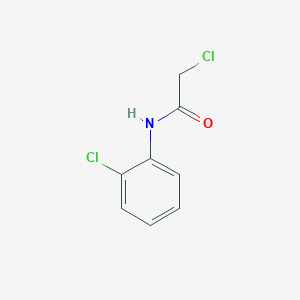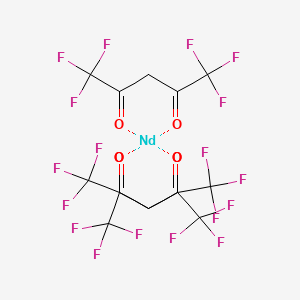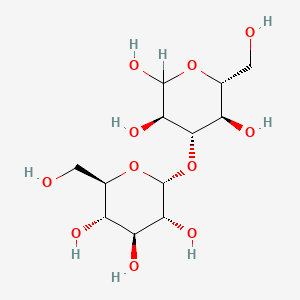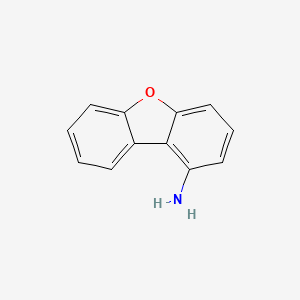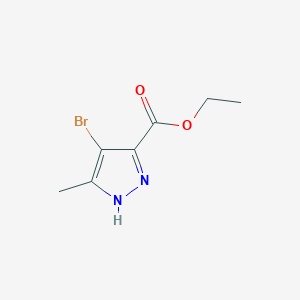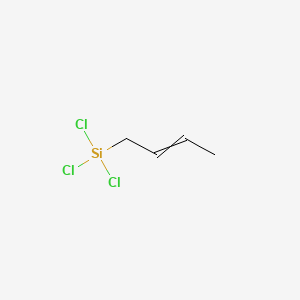
Trichlorosilane de crotyle
Vue d'ensemble
Description
Crotyltrichlorosilane is an organosilicon compound that is widely used in organic synthesis, particularly in the formation of carbon-silicon bonds. It is a versatile reagent known for its ability to participate in various chemical reactions, making it valuable in both academic research and industrial applications.
Applications De Recherche Scientifique
Crotyltrichlorosilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.
Biology: It is employed in the modification of biomolecules for various biochemical studies.
Industry: It is used in the production of silicone polymers and other silicon-based materials.
Mécanisme D'action
Target of Action
Crotyltrichlorosilane primarily targets aldehydes in chemical reactions . It is used in crotylsilylation reactions with cis- and trans-aldehydes . The compound’s role is to facilitate the reaction process and enhance the efficiency of the reaction .
Mode of Action
The interaction of Crotyltrichlorosilane with its targets involves a process known as crotylsilylation . In this process, a new diaminophenol ligand has been developed for crotylsilylation reactions with cis- and trans-aldehydes . The conformational constraints that result from the tethering of the phenol to one of the amino groups attenuate the stereoelectronic effects that reduce activity in the corresponding untethered diaminosilanes .
Biochemical Pathways
The biochemical pathways affected by Crotyltrichlorosilane are primarily related to the crotylsilylation reactions . The compound plays a crucial role in these reactions, contributing to the formation of new compounds . .
Pharmacokinetics
It is known that the compound is used in a one-pot procedure, which may be carried out in less than 8 hours . The diaminophenol activator ligand may be easily recovered in more than 90% yield by recrystallization .
Result of Action
The molecular and cellular effects of Crotyltrichlorosilane’s action primarily involve the formation of new compounds through crotylsilylation reactions . The compound’s action results in the creation of crotylsilane reagents that are as active as previously reported reagents, but without requiring the use of certain catalysts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Crotyltrichlorosilane can be synthesized through the hydrosilylation of crotyl chloride with trichlorosilane. The reaction typically involves the use of a platinum catalyst under controlled conditions to ensure high yield and selectivity. The general reaction is as follows:
CH3CH=CHCH2Cl+HSiCl3→CH3CH=CHCH2SiCl3
Industrial Production Methods: In industrial settings, the production of crotyltrichlorosilane involves large-scale hydrosilylation processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced catalytic systems are common practices to achieve high throughput and consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Crotyltrichlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace one or more chlorine atoms with other functional groups.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes to form new carbon-silicon bonds.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Platinum and palladium catalysts are often used in addition reactions.
Solvents: Common solvents include tetrahydrofuran, dichloromethane, and toluene.
Major Products: The major products formed from reactions involving crotyltrichlorosilane depend on the specific reaction conditions and reagents used. For example, substitution reactions with alcohols can yield alkoxysilanes, while addition reactions with alkenes can produce alkylsilanes.
Comparaison Avec Des Composés Similaires
Allyltrichlorosilane: Similar to crotyltrichlorosilane but with an allyl group instead of a crotyl group.
Vinyltrichlorosilane: Contains a vinyl group and is used in similar applications.
Phenyltrichlorosilane: Contains a phenyl group and is used in the synthesis of phenyl-containing silicon compounds.
Uniqueness: Crotyltrichlorosilane is unique due to its specific reactivity and the ability to form carbon-silicon bonds with high selectivity. Its structure allows for the formation of both cis- and trans-isomers, which can be advantageous in stereoselective synthesis.
Propriétés
IUPAC Name |
but-2-enyl(trichloro)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl3Si/c1-2-3-4-8(5,6)7/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDOJJKRTWHPOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337523 | |
| Record name | CROTYLTRICHLOROSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49749-84-0 | |
| Record name | CROTYLTRICHLOROSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 49749-84-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Crotyltrichlorosilane primarily used for in organic synthesis?
A1: Crotyltrichlorosilane serves as a valuable reagent for introducing a crotyl group into organic molecules. It is particularly useful in reactions with aldehydes and ketone derivatives like acylhydrazones, leading to the formation of homoallylic alcohols and amines, respectively. [, , ]
Q2: Why is stereoselectivity important in reactions involving Crotyltrichlorosilane, and how is it achieved?
A2: Crotyltrichlorosilane exists as both cis (Z) and trans (E) isomers, and their reactions can lead to the formation of different diastereomers of the desired product. Achieving high stereoselectivity, meaning favoring the formation of one diastereomer over others, is crucial for obtaining the desired product with specific stereochemistry. This is often accomplished by using chiral catalysts in conjunction with Crotyltrichlorosilane. [, , , , , , ]
Q3: Can you elaborate on the role of catalysts in reactions with Crotyltrichlorosilane?
A3: Catalysts are essential for controlling both reactivity and selectivity in reactions involving Crotyltrichlorosilane. Early work utilized Lewis acids, but more recently, neutral coordinate-organocatalysts (NCOs) like chiral sulfoxides and Lewis bases derived from Cinchona alkaloids have gained prominence. These catalysts enhance reaction rates and allow for high diastereo- and enantioselectivity under mild conditions. [, , , ]
Q4: What insights have computational chemistry studies provided into the mechanism of Crotyltrichlorosilane reactions?
A4: Computational studies, particularly those employing density functional theory (DFT), have provided valuable insights into the mechanism of asymmetric allylation reactions involving Crotyltrichlorosilane. These studies support an associative pathway involving a neutral, octahedral silicon complex with the catalyst. The calculations suggest that attractive aromatic interactions between the catalyst and the aldehyde contribute to enantioselectivity. []
Q5: Are there any structure-activity relationships established for catalysts used in Crotyltrichlorosilane reactions?
A5: Research has shown that electronic properties of both the catalyst and the aldehyde substrate can significantly influence enantioselectivity. For instance, electron-rich aldehydes tend to exhibit lower enantioselectivity compared to their electron-deficient counterparts. [] Additionally, the design of new diaminophenol ligands has highlighted the impact of conformational constraints on catalyst activity in crotylsilylation reactions. []
Q6: What are some challenges associated with Crotyltrichlorosilane in organic synthesis, and how are they addressed?
A6: One challenge is controlling the stereochemistry of the reaction. Researchers have developed various chiral catalysts to address this, leading to highly stereoselective reactions. Another aspect is the reactivity of Crotyltrichlorosilane; while it reacts readily with aldehydes and acylhydrazones, achieving optimal reaction rates and yields often requires the use of catalysts. [, , , ]
Q7: Beyond its use in synthesizing homoallylic alcohols and amines, are there other applications of Crotyltrichlorosilane?
A7: Crotyltrichlorosilane has found application as a key reagent in the total synthesis of natural products. For instance, it played a crucial role in the asymmetric synthesis of (-)-elisabethadione, a bioactive serrulatane diterpene. [] This highlights its utility in constructing complex molecules with potential biological activities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


